(3S)-2-methylbutane-2,3-diol
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Overview
Description
(3S)-2-methylbutane-2,3-diol is an organic compound with the molecular formula C5H12O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to a carbon chain and exhibits chirality due to the presence of an asymmetric carbon atom. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-methylbutane-2,3-diol can be achieved through several methods. One common approach involves the reduction of 2-methyl-2,3-butanedione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions to ensure selective reduction and high yield.
Industrial Production Methods
On an industrial scale, this compound can be produced through biocatalytic processes using engineered microorganisms. These microorganisms are designed to express specific enzymes that catalyze the conversion of precursor molecules into the desired diol. This method is advantageous due to its sustainability, lower energy requirements, and reduced environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S)-2-methylbutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the diol can lead to the formation of alkanes or other reduced products using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-methyl-2,3-butanedione or 2-methylbutanal.
Reduction: Formation of 2-methylbutane.
Substitution: Formation of 2-methyl-2,3-dichlorobutane or 2-methyl-2,3-dibromobutane.
Scientific Research Applications
(3S)-2-methylbutane-2,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in studies of enzyme catalysis and metabolic pathways involving diols.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other materials requiring chiral diols.
Mechanism of Action
The mechanism of action of (3S)-2-methylbutane-2,3-diol depends on its specific application. In enzymatic reactions, it acts as a substrate for various enzymes, undergoing transformations that lead to the formation of desired products. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions that facilitate its conversion in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3R)-2-methylbutane-2,3-diol: The enantiomer of (3S)-2-methylbutane-2,3-diol, differing only in the spatial arrangement of atoms around the chiral center.
2,3-butanediol: A diol with a similar structure but lacking the methyl group at the second carbon.
1,2-propanediol: Another diol with two hydroxyl groups but a different carbon chain structure.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of a methyl group, which influences its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable in applications requiring precise stereochemistry and specific functional group arrangements.
Properties
CAS No. |
24347-59-9 |
---|---|
Molecular Formula |
C5H12O2 |
Molecular Weight |
104.1 |
Purity |
95 |
Origin of Product |
United States |
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